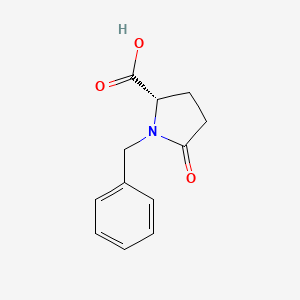

(S)-1-Benzyl-5-carboxy-2-pyrrolidinone

Description

Significance of Pyrrolidinone Scaffolds in Chemical Research

Role as Chiral Synthons and Intermediates in Stereoselective Synthesis

Chiral synthons are enantiomerically pure building blocks used to introduce specific stereocenters into a target molecule, a cornerstone of modern asymmetric synthesis. thieme-connect.de The pyrrolidinone scaffold is frequently derived from readily available chiral starting materials, such as the amino acid L-glutamic acid, which can be cyclized to form (S)-2-pyrrolidone-5-carboxylic acid (pyroglutamic acid). unipa.itthieme-connect.demdpi.com This provides an inexpensive and highly versatile entry point to a wide range of chiral molecules. thieme-connect.de

(S)-1-Benzyl-5-carboxy-2-pyrrolidinone is a direct descendant of this chiral pool approach. The inherent stereochemistry at the C5 position, originating from a natural amino acid, allows chemists to control the three-dimensional arrangement of atoms in subsequent synthetic steps. The presence of both a carboxylic acid and a protected lactam nitrogen provides two distinct points for chemical modification, enabling the stereocontrolled elaboration of the molecule. thieme-connect.de This control is critical in pharmaceutical development, where the biological activity of a drug often resides in a single enantiomer. acs.org

Utility as Precursors for Complex Molecular Architectures

The functional group handles on the pyrrolidinone scaffold make it an excellent precursor for more elaborate molecular structures. The carboxylic acid can be converted into esters, amides, or alcohols, while the lactam can be reduced or further functionalized. thieme-connect.de This versatility has been exploited in the total synthesis of numerous complex natural products and pharmaceuticals. unipa.itthieme-connect.deresearchgate.net

For instance, derivatives of pyroglutamic acid serve as key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and other bioactive compounds. thieme-connect.de The rigid pyrrolidinone ring acts as a conformational constraint, helping to orient substituents in a precise manner required for biological activity. By starting with a pre-formed, stereochemically defined pyrrolidinone ring like this compound, synthetic routes can be significantly shortened and made more efficient, avoiding the need for challenging stereoselective reactions later in the synthesis. researchgate.netbldpharm.com

Structural Features and Stereochemical Considerations of this compound

The utility of this compound in synthesis is a direct result of its specific molecular structure. The molecule is built upon a central 2-pyrrolidinone (B116388) ring, which is a five-membered γ-lactam.

Key structural features include:

The Pyrrolidinone Core : A five-membered ring containing a nitrogen atom adjacent to a carbonyl group. This ring is not planar, and its puckered conformation contributes to the molecule's three-dimensional shape. acs.org

The N-Benzyl Group : A benzyl (B1604629) group (C₆H₅CH₂) is attached to the lactam nitrogen atom. This bulky, hydrophobic group serves as a protecting group for the nitrogen, preventing unwanted side reactions, and can influence the stereochemical outcome of reactions at adjacent centers through steric hindrance.

The C5-Carboxy Group : A carboxylic acid (-COOH) functional group is located at the 5-position of the ring. This group is a key site for synthetic modification, allowing for chain extension or the introduction of other functionalities.

The (S)-Stereocenter : The carbon atom at position 5 is a chiral center with the (S)-configuration. This pre-defined stereochemistry is the molecule's most critical feature, as it allows for the synthesis of enantiomerically pure target molecules.

The combination of the rigid, chiral lactam ring and the two distinct functional handles—the benzyl-protected nitrogen and the carboxylic acid—makes this compound a highly predictable and versatile chiral building block in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7535-59-3 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHLVDJRXGVGOM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Benzyl 5 Carboxy 2 Pyrrolidinone and Analogues

Strategies for Asymmetric Synthesis of the Pyrrolidinone Core

Asymmetric synthesis is crucial for producing enantiomerically pure compounds like (S)-1-Benzyl-5-carboxy-2-pyrrolidinone, ensuring the desired biological and pharmacological activity. Key strategies focus on either starting with a molecule that already possesses the required stereochemistry or inducing stereoselectivity during the ring's formation.

Approaches Utilizing Chiral Precursors

A common and efficient approach to chiral molecules is to utilize the "chiral pool," which consists of readily available and inexpensive enantiopure natural products. For the synthesis of the target compound, (S)-pyroglutamic acid is the most prominent starting material.

(S)-Pyroglutamic acid, also known as 5-oxoproline, is a derivative of the amino acid glutamic acid and serves as an inexpensive and highly versatile chiral building block for the synthesis of numerous bioactive molecules. researchgate.net Its rigid structure contains the desired (S)-stereocenter at the C5 position and features distinct functional groups—a carboxylic acid and a lactam (a cyclic amide)—that allow for differential modification. researchgate.net

The direct N-benzylation of (S)-pyroglutamic acid is challenging. The nitrogen atom in the lactam is part of an amide functional group, rendering it significantly less nucleophilic than a free amine. Consequently, direct acylation or alkylation of the lactam nitrogen under standard conditions is often inefficient. mdpi.com To achieve N-benzylation, a common strategy involves a multi-step sequence that begins with the protection of the more reactive carboxylic acid group. Typically, the carboxylic acid is converted into an ester (e.g., a methyl, ethyl, or benzyl (B1604629) ester) under acidic conditions. With the carboxylate group protected, the lactam nitrogen can then be deprotonated with a strong base to form an anion, which is subsequently alkylated with a benzyl halide, such as benzyl bromide, to install the N-benzyl group. The final step is the hydrolysis of the ester group under basic or acidic conditions to regenerate the C5-carboxylic acid, yielding the final target compound, this compound.

The Mitsunobu reaction is a powerful tool in organic synthesis for converting a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry at the carbinol center. This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the context of synthesizing analogues of this compound, the Mitsunobu reaction can be applied to derivatives of pyroglutamic acid. A key synthetic intermediate is (S)-pyroglutaminol, which is obtained by the selective reduction of the C5-carboxylic acid of (S)-pyroglutamic acid to a primary alcohol. This transformation preserves the chiral center and the lactam ring.

Once the N-benzyl protected pyroglutaminol is formed, its primary alcohol group can be functionalized using the Mitsunobu reaction. For instance, the reaction of N-benzyl-(S)-pyroglutaminol with various nucleophiles, such as substituted pyrazoles or imidazoles, allows for the introduction of diverse substituents at the C5-position via a C-O to C-N bond transformation. researchgate.net This methodology provides a straightforward route to novel 5-substituted pyrrolidin-2-one derivatives, which can be useful intermediates for bioactive natural products. researchgate.net

Table 1: Examples of Mitsunobu Reaction with N-benzyl-(S)-pyroglutaminol Data synthesized from principles described in cited literature.

| Nucleophile | Reagents | Product | Yield (%) |

|---|---|---|---|

| Pyrazole | PPh₃, DIAD, THF | N-benzyl-5-(pyrazol-1-ylmethyl)-2-pyrrolidinone | ~70-80% |

| 4-Nitroimidazole | PPh₃, DIAD, THF | N-benzyl-5-((4-nitroimidazol-1-yl)methyl)-2-pyrrolidinone | ~65-75% |

| Phthalimide | PPh₃, DEAD, THF | N-benzyl-5-(phthalimidomethyl)-2-pyrrolidinone | ~80-90% |

The synthesis of this compound from pyroglutamic acid is a prime example of selective functionalization. The pyroglutamic acid molecule possesses three potentially reactive sites: the C5-carboxylic acid, the C2-lactam carbonyl, and the N1-lactam proton. The selective modification of these sites is key to achieving the desired structure.

The most logical synthetic route involves a three-step protection, alkylation, and deprotection sequence:

Protection of the C5-Carboxylic Acid: The carboxylic acid is the most acidic and nucleophilically reactive site. It is typically protected first to prevent it from interfering with subsequent reactions. Esterification is the most common method, for example, by reacting pyroglutamic acid with an alcohol (like tert-butanol) under acidic catalysis to form the corresponding ester. researchgate.net

N-Alkylation: With the carboxyl group masked, the lactam nitrogen can be selectively benzylated. This is usually achieved by treating the pyroglutamate (B8496135) ester with a strong base (e.g., sodium hydride or lithium diisopropylamide) to deprotonate the nitrogen, followed by the addition of benzyl bromide.

Deprotection of the C5-Carboxylic Acid: The final step is the removal of the ester protecting group to unveil the carboxylic acid. The conditions for this step depend on the type of ester used. For instance, a tert-butyl ester can be cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), while a benzyl ester can be removed via hydrogenolysis. mdpi.com

This sequence allows for the targeted synthesis of the final product while preserving the stereochemical integrity of the chiral center at C5.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. It utilizes small organic molecules to catalyze chemical transformations enantioselectively. For the synthesis of the pyrrolidinone core, organocatalytic methods that construct the ring from acyclic precursors are particularly valuable.

The asymmetric Michael addition is a key carbon-carbon bond-forming reaction that can be used to construct the pyrrolidinone skeleton. A particularly effective strategy involves the conjugate addition of a primary amine to an α,β-unsaturated dicarboxylic acid derivative, followed by a spontaneous intramolecular cyclization.

A well-documented example is the reaction between a primary amine (such as benzylamine) and itaconic acid or its esters (e.g., dimethyl itaconate). frontiersin.org, nih.gov This reaction proceeds via two key steps:

Aza-Michael Addition: The primary amine acts as a nucleophile and adds to the β-position of the itaconate, which serves as the Michael acceptor. This initial addition forms a secondary amine intermediate. nih.gov

Cascade Cyclization: The newly formed secondary amine is positioned to act as an intramolecular nucleophile. It attacks one of the nearby ester or carboxylic acid groups in a rapid, autocatalyzed amidation reaction. This step forms the stable, five-membered pyrrolidinone ring and expels a molecule of water or alcohol. frontiersin.org

When benzylamine (B48309) is reacted with itaconic acid, this sequence directly yields (racemic) 1-Benzyl-5-carboxy-2-pyrrolidinone. To render this process asymmetric, chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be employed to control the facial selectivity of the initial Michael addition, leading to an enantiomerically enriched product. The development of such catalytic asymmetric versions is a key area of modern synthetic research.

Table 2: Organocatalytic Asymmetric Michael Additions for Pyrrolidine (B122466) Synthesis Illustrative data based on typical outcomes for similar organocatalytic reactions.

| Michael Acceptor | Nucleophile | Catalyst (mol%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Dimethyl Itaconate | Benzylamine | (S)-Proline (10%) | - | >90 |

| α,β-Unsaturated Ketone | Nitromethane | Chiral Thiourea (5%) | 95:5 | 98 |

| Chalcone | Malononitrile | Cinchona Alkaloid Derivative (10%) | 90:10 | 95 |

Application of Proline-Derived Organocatalysts in Pyrrolidine Synthesis

The field of asymmetric organocatalysis has identified proline and its derivatives as powerful tools for the stereoselective synthesis of complex molecules. nih.govnih.gov Proline's unique rigid structure and bifunctional nature, possessing both a secondary amine and a carboxylic acid, enable it to act as an efficient catalyst in a variety of transformations, including aldol (B89426) and Mannich reactions, which can be key steps in the formation of substituted pyrrolidines. wikipedia.orgresearchgate.net

Proline-derived organocatalysts function by forming nucleophilic enamine intermediates with carbonyl compounds. wikipedia.org This activation mode, combined with the catalyst's inherent chirality, directs the approach of the electrophile to create new stereocenters with high levels of control. For instance, diarylprolinol silyl (B83357) ethers, a well-established class of proline derivatives, have been successfully employed in asymmetric functionalizations of aldehydes and ketones. nih.govnih.gov These reactions often proceed with high enantioselectivity, making them attractive for the synthesis of chiral building blocks like the pyrrolidinone core. nih.gov

Researchers have designed a variety of bifunctional organocatalysts that build upon the proline framework. By incorporating moieties capable of hydrogen bonding, such as amides or squaramides, these catalysts can synergistically activate both the nucleophile (via enamine formation) and the electrophile, leading to enhanced reactivity and stereoselectivity. nih.govresearchgate.net

Table 1: Examples of Proline-Derived Organocatalysts in Asymmetric Synthesis

| Catalyst Type | Key Feature | Typical Application | Reference |

| L-Proline | Natural amino acid, bifunctional | Intermolecular Aldol Reactions | nih.gov |

| Diarylprolinol Silyl Ethers | Steric shielding and electronic tuning | Michael Addition of Aldehydes | nih.gov |

| Prolinamides | Hydrogen-bond donors | Direct Aldol Reactions | nih.gov |

| AZT-prolinamides | Nucleoside-based, water compatible | Enantioselective Aldol Reactions in Water | nih.gov |

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a powerful and versatile platform for the synthesis of pyrrolidinone rings, providing access to a wide range of structural diversity with excellent stereocontrol. Methodologies involving nickel, ruthenium, and palladium are particularly prominent.

Ni-catalyzed Reactions in Pyrrolidinone Formation

Nickel catalysis has emerged as a straightforward and efficient method for constructing 2-pyrrolidinone (B116388) derivatives. One notable strategy involves the cyclization/carbonylation of N-allylbromoacetamides with arylboronic acids. nih.govresearchgate.net This transformation proceeds through a single-electron-transfer pathway, involving a 5-exo-trig cyclization followed by a carbonyl insertion step. nih.govresearchgate.net A key advantage of this method is the use of formic acid as a convenient carbon monoxide source. nih.gov

Furthermore, nickel-catalyzed annulation reactions between o-haloarylimines and electron-poor olefins have been developed to produce spiroindane pyrrolidines. nih.gov This process facilitates the creation of two adjacent anti-stereocenters and a free secondary amine, highlighting the potential for constructing complex, polycyclic pyrrolidinone-containing structures. nih.gov The choice of metal is critical, as palladium was found to form overly stable complexes, inhibiting catalysis. nih.gov

Ru-catalyzed Asymmetric Reductive Amination Strategies

Ruthenium-catalyzed asymmetric reductive amination (ARA) provides a direct and highly efficient route to chiral pyrrolidinones. This strategy has been successfully applied to the conversion of bio-based levulinic acid and its esters into enantioenriched 5-methylpyrrolidinone using a chiral Ru/bisphosphine catalyst. researchgate.netaminer.cn The reaction achieves excellent enantioselectivity (up to 96% ee) and high isolated yields. researchgate.netaminer.cn

Mechanistic studies, including mass spectrometry and isotope labeling, suggest a pathway involving the initial formation of an imine, which then undergoes tautomerization to an enamine. researchgate.net This intermediate subsequently cyclizes to a cyclic enamide, which is then subjected to an enantioselective hydrogenation step catalyzed by the chiral ruthenium complex. researchgate.netaminer.cn This methodology is also effective for the ARA of sterically hindered and diaryl ketones, demonstrating its broad applicability for synthesizing valuable chiral primary amines that can serve as precursors to complex pyrrolidinones. nih.gov

Table 2: Ru-Catalyzed Asymmetric Reductive Amination for Pyrrolidinone Synthesis

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Levulinic Acid | Chiral Ru/bisphosphine | 5-methylpyrrolidinone | Up to 96% | researchgate.net |

| Methyl Levulinate | Chiral Ru/bisphosphine | 5-methylpyrrolidinone | Up to 96% | aminer.cn |

| Diaryl Ketones | Chiral Ru complex | Chiral Primary Amines | 93% to >99% | nih.gov |

Palladium-Catalyzed Cycloaddition Reactions

Palladium-catalyzed [3+2] cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocyclic rings, including pyrrolidines and pyrrolidinones. elsevierpure.comnih.gov A common approach utilizes a trimethylenemethane (TMM) precursor, which, in the presence of a Pd(0) catalyst, forms a zwitterionic Pd-TMM intermediate. nih.govrsc.org This intermediate then acts as a three-carbon synthon that reacts with various dipolarophiles, such as imines or isocyanates, to construct the pyrrolidinone ring. elsevierpure.comrsc.org

The reaction of TMM precursors with N-sulfonyl cyclic ketimines has been shown to afford N-fused pyrrolidines that contain a quaternary carbon center, a challenging structural motif to construct. rsc.orgrsc.org The choice of ligand is crucial for the reaction's efficiency, with phosphoramidites often proving to be the most effective. rsc.orgrsc.org These reactions typically proceed under mild conditions and tolerate a diverse range of substrates. rsc.org The development of asymmetric variants using novel phosphoramidite (B1245037) ligands has enabled the enantioselective synthesis of pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov

Multicomponent Reaction (MCR) Strategies for Pyrrolidinone Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for synthesizing complex heterocyclic structures like pyrrolidinones. tandfonline.comresearchgate.net MCRs are valued for their high atom and step economy, which reduces waste and simplifies purification processes compared to traditional multi-step syntheses. tandfonline.com

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for pyrrolidinone synthesis. researchgate.netrloginconsulting.com This reaction involves the condensation of an isocyanide, a carbonyl compound (aldehyde or ketone), a primary amine, and a carboxylic acid. researchgate.net By strategically choosing reactants with tethered functional groups, a subsequent intramolecular cyclization can occur to form the lactam ring of the pyrrolidinone. rloginconsulting.com

Another powerful MCR approach for pyrrolidine synthesis involves [3+2] cycloaddition reactions utilizing azomethine ylides. tandfonline.com These 1,3-dipoles can be generated in situ from the reaction of an amino acid ester and an aldehyde, which then react with a dipolarophile to form the pyrrolidine ring in a highly convergent manner. tandfonline.com

Cycloaddition Reactions in Pyrrolidinone Synthesis

Cycloaddition reactions are among the most efficient methods for constructing the pyrrolidine ring system, offering excellent control over stereochemistry and enabling the rapid assembly of molecular complexity. rsc.org The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a particularly powerful and widely used strategy. nih.govacs.org

Azomethine ylides are nitrogen-based three-atom components that react with various unsaturated 2π-electron systems in a regio- and stereoselective fashion. nih.gov This approach can generate up to four new contiguous stereocenters in a single step. nih.gov These ylides can be generated through several methods, including the thermal decarboxylation of N-alkyl glycine-derived oxazolidin-5-ones. mdpi.com The resulting semi- or non-stabilized azomethine ylides then readily participate in [3+2] cycloadditions with electron-deficient alkenes to furnish highly substituted pyrrolidines. mdpi.com

By employing chiral auxiliaries or catalysts, these cycloaddition reactions can be rendered highly diastereoselective and enantioselective. acs.org For example, the use of N-tert-butanesulfinylimines as part of the dipolarophile has been shown to effectively control the stereochemical outcome of the cycloaddition, leading to densely substituted proline derivatives with excellent diastereoselectivity. acs.org

Ring-Closing and Lactamization Methodologies

Ring-closing strategies, particularly those involving the formation of an amide bond (lactamization), are fundamental to the synthesis of 2-pyrrolidinones. These methods typically start with a linear precursor that already contains the necessary carbon and nitrogen atoms.

In situ lactamization is a key feature of elegant one-pot or domino reaction sequences that assemble the pyrrolidinone core from simpler acyclic precursors. In these processes, an intermediate γ-amino acid is generated and spontaneously cyclizes under the reaction conditions without being isolated. This approach enhances synthetic efficiency by reducing the number of purification steps.

A prominent example is the organocatalytic enantioselective Michael-proton transfer-lactamization cascade. nih.govresearchgate.netresearchgate.net This reaction can be used to synthesize functionalized pyroglutamic acid derivatives. For instance, a malonate derivative can be reacted with an α,β-unsaturated imine in the presence of a chiral organocatalyst. The catalyst facilitates a stereoselective Michael addition, and the resulting enolate is then protonated. The subsequent intramolecular aminolysis of one of the ester groups leads to the formation of the γ-lactam ring. nih.govresearchgate.net

Another powerful strategy is the Knoevenagel–Michael-hydrolysis-lactamization (KMHL) domino sequence. rsc.org This multicomponent reaction can involve an aldehyde, a Schiff's base, and a C-H acid like Meldrum's acid. The sequence of reactions generates a γ-amino ester intermediate which undergoes in situ lactamization to afford highly substituted 4-carboxy pyroglutamic acid derivatives. rsc.org Similarly, direct asymmetric conjugate addition of a glycinate (B8599266) to an α,β-unsaturated ester, mediated by a chiral carbonyl catalyst, can produce chiral pyroglutamic acid esters after spontaneous in situ lactamization. nih.gov

These one-pot tandem procedures are highly efficient for constructing the pyrrolidinone ring system with control over stereochemistry and substitution patterns.

| Reaction Sequence | Key Reactants | Catalyst/Mediator | Product Type | Ref. |

| Michael-Proton Transfer-Lactamization | Malonate derivative, α,β-Unsaturated imine | Chiral Organocatalyst | Substituted Pyroglutamates | nih.govresearchgate.net |

| Knoevenagel–Michael-Hydrolysis-Lactamization | Aldehyde, Schiff's base, Meldrum's acid | None (domino) | 4-Carboxy Pyroglutamates | rsc.org |

| Conjugate Addition-Lactamization | Glycinate, α,β-Unsaturated ester | Chiral Pyridoxal | Pyroglutamic Acid Esters | nih.gov |

| Reductive Amination-Cycloamidation | Keto or Amino Acids | TFAB-amines | 5-Substituted Pyrrolidin-2-ones | organic-chemistry.org |

The most direct route to the pyroglutamic acid core of this compound is the intramolecular cyclization of L-glutamic acid or its derivatives. This transformation involves the nucleophilic attack of the α-amino group onto the γ-carboxylic acid (or its activated form), forming the five-membered lactam ring with the expulsion of a water molecule. nih.govdntb.gov.ua

This cyclization can occur under various conditions. Thermally induced lactamization is a common method, where heating glutamic acid leads to the formation of pyroglutamic acid. researchgate.net This process is also known to occur non-enzymatically in peptides and proteins containing an N-terminal glutamic acid residue. nih.govacs.orgnih.gov The reaction can be catalyzed by weak acids, which protonate the γ-carboxyl group, making it more electrophilic and susceptible to attack by the amino group. nih.gov

In synthetic applications, the cyclization is often performed on glutamic acid esters. For example, N-alkylated glutamic acid derivatives can undergo thermally induced lactamization to yield the corresponding N-alkylpyroglutamic acids. researchgate.net The cyclization can also be facilitated by standard peptide coupling reagents, which activate the carboxylic acid, or by converting the acid to a more reactive derivative like an acid chloride or ester.

Beyond glutamic acid, other linear precursors can be designed to undergo intramolecular cyclization. These methods include the cyclization of amide dianions with electrophiles like epibromohydrin (B142927) to form 5-(hydroxymethyl)pyrrolidin-2-ones, which are related to pyroglutamic acid. researchgate.net The versatility of intramolecular cyclization makes it a cornerstone in the synthesis of pyrrolidinone-containing natural products and their analogues. dntb.gov.uaresearchgate.net

Synthesis of N-Benzyl Pyrrolidinone Derivatives and Analogues

The final step in the synthesis of the target compound, or a key step in the synthesis of its analogues, is the introduction of the N-benzyl group. This is typically achieved through the alkylation of a pre-formed pyrrolidinone ring.

The N-benzylation of (S)-5-carboxy-2-pyrrolidinone (pyroglutamic acid) or its esters is a standard alkylation reaction. The secondary amine nitrogen of the lactam is nucleophilic and can react with an appropriate benzylating agent. The reaction's regioselectivity is high, as the amide nitrogen is the most nucleophilic site available for alkylation.

The process typically involves deprotonating the N-H bond of the pyroglutamate substrate with a suitable base to generate a more nucleophilic amide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium hexamethyldisilazide (LiHMDS). researchgate.net The resulting anion then undergoes a nucleophilic substitution reaction (Sₙ2) with a benzyl halide, such as benzyl bromide or benzyl chloride.

The choice of solvent and reaction conditions can be important. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to dissolve the reactants and facilitate the reaction. While the direct N-benzylation of pyroglutamic acid itself can be challenging due to the presence of the free carboxylic acid, the reaction proceeds smoothly on pyroglutamic acid esters (e.g., the methyl or ethyl ester). The ester group can then be hydrolyzed in a subsequent step to yield the final this compound. This two-step sequence (esterification followed by N-alkylation and then hydrolysis) is a common and effective strategy. researchgate.net

The table below outlines typical conditions for the N-alkylation of pyroglutamate esters.

| Substrate | Alkylating Agent | Base | Solvent | Product | Ref. |

| tert-Butyl pyroglutamate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP | Acetonitrile | Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | researchgate.net |

| L-Pyroglutamic acid esters | Z-Cl, Boc₂O | LiHMDS | THF | N-Protected L-pyroglutamic acid esters | researchgate.net |

| (S)-5-methyl-2-((tert-butoxycarbonyl)amino) pentanedioate | Benzyl chloride | K₂CO₃ | DMF | (S)-1-benzyl-5-methyl-2-((tert-butoxycarbonyl)amino)pentanedioate | google.com |

Functionalization at the C-5 Position of the Pyrrolidinone Ring

The C-5 position of the pyrrolidinone ring, which is substituted with a carboxyl group in the parent compound, is a key site for introducing structural diversity. A prevalent strategy involves utilizing (S)-pyroglutamic acid as a chiral starting material, which is then N-benzylated to form the core scaffold. Subsequent modifications can then be performed.

One approach to functionalization involves building the pyrrolidinone ring with the desired C-5 substituent already incorporated. A straightforward synthetic route allows for the creation of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes. nih.govmdpi.com This method involves a Lewis acid-catalyzed reaction of a cyclopropane (B1198618) bearing various donor groups (e.g., aryl, heteroaryl) with primary amines, such as benzylamine, followed by in situ lactamization. nih.govmdpi.com This approach is versatile, accommodating a wide range of substituents at what will become the C-5 position of the resulting γ-lactam. mdpi.com

Another strategy focuses on modifying the existing C-5 carboxyl group of a pyroglutamate precursor. For instance, syntheses of functionalized (pyrrolidin-2-yl)phosphonates have been developed. mdpi.com One such method employs a diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with dipolarophiles like dimethyl maleate. mdpi.com The resulting isoxazolidine (B1194047) can then be transformed through hydrogenation and subsequent treatment with ammonia (B1221849) to yield a C-5 phosphonate-substituted pyrrolidinone derivative. mdpi.com This effectively replaces the carboxylic acid functionality with a phosphonate (B1237965) group, fundamentally altering the nature of the C-5 substituent.

The following table summarizes various synthetic approaches for C-5 functionalization.

| C-5 Substituent | Synthetic Method | Key Precursor(s) | Reference |

|---|---|---|---|

| Aryl / Heteroaryl | Ring-opening of donor-acceptor cyclopropane followed by lactamization | 2-Aryl/heteroaryl-substituted cyclopropane-1,1-dicarboxylate and Benzylamine | nih.govmdpi.com |

| (Diethoxyphosphoryl) | 1,3-Dipolar cycloaddition followed by multi-step transformation | N-benzyl-C-(diethoxyphosphoryl)nitrone and Dimethyl maleate | mdpi.com |

| Alkenyl | Ring-opening of donor-acceptor cyclopropane followed by lactamization | 2-Alkenyl-substituted cyclopropane-1,1-dicarboxylate and Benzylamine | nih.gov |

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for the synthesis of a diverse library of analogues through conventional transformations such as esterification, amidation, and conversion to heterocyclic systems.

Esterification The formation of esters is a fundamental modification. L-pyroglutamic acid can be esterified with various alcohols under acidic conditions. google.comgoogle.com For instance, benzyl esters are prepared by reacting pyroglutamic acid with a carboxyl-protecting agent, such as benzyl bromide, in the presence of a base. google.com Similarly, N-protected amino acids can be esterified with alcohols like methanol, ethanol, or benzyl alcohol using N-hydroxysuccinimide esters in the presence of 4-(dimethylaminopyridine) (DMAP). core.ac.uk

Amidation Amide bond formation is one of the most common transformations in pharmaceutical chemistry and a key strategy for modifying the carboxylic acid group. researchgate.net This typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. fishersci.co.uk Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxy-benzotriazole (HOBt) to prevent racemization. fishersci.co.uknih.govluxembourg-bio.com Catalytic methods for direct amidation using zirconium(IV) chloride or titanium(IV) chloride have also been developed as greener alternatives to stoichiometric activating agents. orgsyn.orgacs.org These methods have been successfully applied to N-protected amino acids and a wide range of amines. orgsyn.orgacs.org

Conversion to Heterocycles The carboxylic acid functionality can also serve as a precursor for the synthesis of various heterocyclic analogues. A notable example is the synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl)pyrrolidine derivatives. researchgate.net The synthesis begins with the conversion of N-benzyl-L-proline (a closely related compound) to its corresponding ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide (B1668358). researchgate.net This key intermediate is then cyclized by reacting it with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield the desired 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

The table below details examples of modifications at the carboxylic acid moiety.

| Resulting Functional Group | Key Reagents/Method | Example Product Class | Reference |

|---|---|---|---|

| Ester | Benzyl bromide, Base | L-pyroglutamic acid benzyl ester | google.com |

| Amide | EDCI, HOBt, Amine | N-Substituted pyroglutamic acid amides | nih.govmdpi.com |

| Amide | ZrCl4 (catalyst), Amine, Molecular sieves | (S)-tert-Butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate | orgsyn.org |

| 1,3,4-Oxadiazole | 1. Hydrazine hydrate 2. Aromatic acid, POCl3 | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-aryl-1,3,4-oxadiazole | researchgate.net |

Chemical Reactivity and Transformations of S 1 Benzyl 5 Carboxy 2 Pyrrolidinone

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety in (S)-1-Benzyl-5-carboxy-2-pyrrolidinone is a primary site for chemical modification, allowing for the formation of various derivatives such as amides and esters. These transformations are fundamental in peptide synthesis and the creation of novel molecular scaffolds.

Formation of Amide Derivatives

The synthesis of amides from the carboxylic acid group is a common and crucial transformation. This is typically achieved through the coupling of the carboxylic acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is usually activated in situ to overcome the unfavorable reaction between a carboxylic acid and an amine, which primarily forms an ammonium (B1175870) carboxylate salt. acs.org

Commonly employed methods for amide bond formation from carboxylic acids like this compound involve the use of coupling reagents. These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine nucleophile. wikipedia.org Popular coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. mdpi.comresearchgate.net

Phosphonium and uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective for peptide coupling and the synthesis of amide derivatives from chiral carboxylic acids. wikipedia.orgresearchgate.net

More recently, catalytic methods for direct amidation have been developed as greener alternatives to traditional coupling reagents, which generate stoichiometric amounts of byproducts. acs.org For instance, zirconium(IV) chloride (ZrCl4) has been demonstrated to be an effective catalyst for the direct amidation of N-protected amino acids, such as Boc-L-proline, with various amines. acs.org This method offers a direct pathway to amide derivatives under milder conditions.

The table below summarizes various reagents and conditions that can be employed for the formation of amide derivatives from this compound.

| Coupling Reagent/Catalyst | Additive | Typical Solvent | General Conditions |

| EDCI | HOBt or HOAt | DMF, DCM | Room temperature |

| PyBOP | DIPEA | DMF, NMP | Room temperature |

| HBTU/HATU | DIPEA, NMM | DMF, NMP | Room temperature |

| ZrCl4 (catalytic) | - | THF | Elevated temperature |

Reactions with Hydrazides and Subsequent Cyclization

The carboxylic acid group of this compound can be converted into a carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). This transformation is typically carried out by first converting the carboxylic acid to its corresponding ester, followed by treatment with hydrazine. The resulting carbohydrazide is a key intermediate for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles. nih.gov

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by the cyclization of the carbohydrazide with various carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3). nih.gov This reaction proceeds through the formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable 1,3,4-oxadiazole (B1194373) ring.

A study on the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine (B122466) derivatives from N-benzyl-L-proline illustrates this process. nih.gov N-benzyl-L-proline was first esterified and then treated with hydrazine hydrate to yield (S)-1-benzylpyrrolidine-2-carbohydrazide. This hydrazide was then reacted with a variety of aromatic carboxylic acids in the presence of phosphorus oxychloride to yield the corresponding 1,3,4-oxadiazole derivatives. nih.gov A similar reaction pathway can be envisioned for this compound.

The table below outlines the reaction of (S)-1-benzylpyrrolidine-2-carbohydrazide with different aromatic acids to form 1,3,4-oxadiazole derivatives, as described in the literature for a closely related compound. nih.gov

| Reacting Aromatic Acid | Product |

| Benzoic Acid | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-phenyl-1,3,4-oxadiazole |

| 4-Aminobenzoic acid | (S)-4-(5-(1-Benzylpyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl)aniline |

| 4-Fluorobenzoic acid | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |

| 4-Chlorobenzoic acid | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |

Reactions Involving the Pyrrolidinone Ring System

The pyrrolidinone ring of this compound is a robust scaffold that can undergo a variety of transformations, including stereoselective reactions and ring rearrangements, to generate novel and structurally complex molecules.

Stereoselective Chemical Transformations

The inherent chirality of this compound makes it an excellent starting material for asymmetric synthesis. The pyrrolidinone ring can be functionalized in a stereocontrolled manner, allowing for the introduction of new stereocenters with high diastereoselectivity.

For example, diastereoselective radical additions to α-methylene-γ-alkyl-γ-lactams, which are structurally related to the pyrrolidinone system, have been investigated. nih.gov These reactions can proceed with high stereoselectivity, which is influenced by the nature of the substituents on the lactam ring and the reaction conditions.

Furthermore, the asymmetric synthesis of 3-aroyl pyroglutamic acid derivatives has been achieved through a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.com This methodology allows for the creation of enantiomerically enriched pyroglutamic acid derivatives. The stereochemical outcome of such reactions is often directed by the existing stereocenter at the C5 position of the pyroglutamic acid derivative.

The stereoselective synthesis of bicyclic morpholine (B109124) and piperazine (B1678402) derivatives has also been reported starting from substituted pyroglutaminols, which can be derived from pyroglutamic acid. acs.org The key step in this synthesis is an intramolecular SN2 cyclization, which proceeds with high stereocontrol, demonstrating how the chirality of the starting material can be effectively transferred to the product. acs.org

Ring Transformations and Rearrangement Processes

The pyrrolidinone ring can be induced to undergo various transformations, leading to the formation of different ring systems or rearranged products. These reactions significantly expand the synthetic utility of this compound as a chiral building block.

One notable transformation is the ring expansion of pyroglutamic acid derivatives. A study has shown that N-aminoalkyl derivatives of pyroglutamic acid can undergo intramolecular transamidation to yield 9- and 10-membered dipeptides. researchgate.net This ring expansion provides a route to medium-sized heterocyclic structures, which are of interest in medicinal chemistry.

Additionally, pyroglutamic acid derivatives can be used in the synthesis of bicyclic compounds. For instance, chiral bicyclic morpholine and piperazine derivatives have been synthesized from pyroglutaminols through an intramolecular SN2 cyclization. acs.org This process effectively transforms the initial monocyclic pyrrolidinone scaffold into a more complex bicyclic system.

The synthesis of functionalized pyrrolidinone scaffolds via a Smiles-Truce cascade has also been reported. This reaction involves the nucleophilic ring-opening of a cyclopropane (B1198618), followed by a Smiles-Truce aryl transfer and subsequent lactam formation. While not a direct transformation of the pyrrolidinone ring itself, it represents a method for constructing highly substituted pyrrolidinone systems through a rearrangement process.

N-Alkylation Reactions on Pyrrolidinone Scaffolds

The nitrogen atom of the lactam in the pyrrolidinone ring can be functionalized through N-alkylation reactions. However, in the case of this compound, the nitrogen is already substituted with a benzyl (B1604629) group. Therefore, this section will discuss N-alkylation on the parent pyroglutamic acid scaffold, which is the precursor to the title compound.

N-alkylation of pyroglutamic acid derivatives is a common strategy to introduce diversity and modulate the biological activity of the resulting compounds. The reaction typically involves the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an alkylating agent.

A study on the synthesis of 3-aroyl pyroglutamic acid derivatives describes the N-methylation of the lactam nitrogen. mdpi.com The reaction was carried out using methyl iodide as the alkylating agent in the presence of a base such as sodium bicarbonate or lithium hexamethyldisilazide (LiHMDS) in DMF. mdpi.com The choice of base and reaction conditions is crucial to avoid side reactions, especially those involving the enolizable carbonyl group at the 3-position.

The table below summarizes the conditions for N-methylation of a 3-aroyl pyroglutamic acid derivative, which is analogous to the N-alkylation of the pyroglutamic acid scaffold. mdpi.com

| Alkylating Agent | Base | Solvent | Temperature |

| Methyl Iodide | NaHCO3 | DMF | 50 °C |

| Methyl Iodide | LiHMDS | DMF | 0 °C to r.t. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of (S)-1-Benzyl-5-carboxy-2-pyrrolidinone would exhibit distinct signals for the protons of the pyrrolidinone ring, the benzyl (B1604629) group, and the carboxylic acid.

Based on the analysis of closely related structures, the anticipated chemical shifts (δ) are presented in the interactive table below. The protons of the benzyl group's aromatic ring are expected to appear in the downfield region (typically δ 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. The benzylic protons (CH₂) attached to the nitrogen atom would likely resonate as two distinct signals (a geminal pair) due to their diastereotopic nature, appearing as doublets around δ 4.5 and 5.1 ppm with a large geminal coupling constant. The proton at the chiral center (C5) is expected to be a multiplet in the range of δ 4.2-4.4 ppm. The protons of the pyrrolidinone ring at C3 and C4 would appear as multiplets in the upfield region, typically between δ 2.0 and 2.6 ppm. The carboxylic acid proton is often broad and its chemical shift is highly dependent on the solvent and concentration, but would typically be found far downfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - | 5H |

| Benzylic (N-CH₂) | ~4.5 / ~5.1 | Doublet (d) | ~15 | 2H |

| C5-H | 4.20 - 4.40 | Multiplet | - | 1H |

| C3-H₂, C4-H₂ | 2.00 - 2.60 | Multiplet | - | 4H |

| COOH | > 10 | Broad Singlet | - | 1H |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbonyl carbons of the lactam (C2) and the carboxylic acid (C6) are expected to be the most deshielded, appearing in the δ 170-180 ppm region. The aromatic carbons of the benzyl group would be found between δ 127 and 137 ppm. The benzylic carbon (N-CH₂) would likely resonate around δ 47 ppm. The chiral carbon (C5) attached to the carboxylic acid group is expected at approximately δ 58 ppm. The remaining two carbons of the pyrrolidinone ring (C3 and C4) would appear in the more shielded region of the spectrum, typically between δ 25 and 35 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C=O (Lactam) | ~172 |

| Aromatic (C₆H₅) | 127 - 137 |

| C5 | ~58 |

| Benzylic (N-CH₂) | ~47 |

| C3, C4 | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra and for determining the molecule's connectivity and stereochemistry.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the signals of each proton to the signal of the carbon it is bonded to, confirming the assignments made from the 1D spectra. For example, it would definitively link the benzylic proton signals to the benzylic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for establishing the connectivity of different parts of the molecule. For instance, correlations would be expected between the benzylic protons and the C2 and C5 carbons of the pyrrolidinone ring, as well as the quaternary aromatic carbon of the benzyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity, which is critical for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could show correlations between the benzylic protons and the protons on the pyrrolidinone ring, providing insights into the preferred orientation of the benzyl group relative to the ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which typically overlaps with C-H stretching vibrations. Two strong carbonyl stretching absorptions would be prominent: one for the carboxylic acid C=O group around 1700-1725 cm⁻¹ and another for the lactam C=O group at a slightly lower wavenumber, around 1680 cm⁻¹. The C-N stretching of the amide would appear in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Lactam) | ~1680 | Strong |

| C-H (Aromatic) | > 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-N (Amide) | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass, which allows for the calculation of the elemental formula. For this compound, with a molecular formula of C₁₂H₁₃NO₃, the expected exact mass can be calculated. HRMS analysis of a related isomer, Aniracetam, shows a precursor m/z of 220.0968 for the [M+H]⁺ ion, which is consistent with the expected mass for this formula. This technique would confirm the elemental composition of the molecule with high confidence.

Interactive Data Table: HRMS Data for C₁₂H₁₃NO₃

| Ion | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ (Reference) |

| [C₁₂H₁₄NO₃]⁺ | 220.0968 | 220.0968 |

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of a pure chemical compound. It determines the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for confirming the empirical formula and assessing the sample's purity.

For this compound, which has the molecular formula C₁₂H₁₃NO₃, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark for experimental results obtained from combustion analysis.

Table 1: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 65.74 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.98 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.39 |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.89 |

| Total | | | | 219.26 | 100.00 |

Note: The values in this table are theoretical and calculated based on the molecular formula.

In a typical experimental procedure, a sample of this compound would be combusted in a controlled environment. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the mass of each element present in the original sample. The close agreement between the experimental and theoretical percentages would provide strong evidence for the compound's elemental composition and purity.

Optical Rotation Measurements for Chiral Purity Assessment

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The "(S)" designation refers to the specific three-dimensional arrangement of atoms around the chiral center. Optical rotation measurement is a critical technique used to determine the chiral purity of such a compound, specifically to confirm the predominance of the desired enantiomer.

This technique relies on the property of chiral molecules to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength of light). The specific rotation, [α]D, is a fundamental physical constant for a chiral compound. The (S)-enantiomer is expected to be levorotatory, meaning it will rotate the plane of polarized light to the left (counter-clockwise), resulting in a negative specific rotation value.

Table 2: Parameters for Optical Rotation Measurement

| Parameter | Description | Typical Value/Unit |

|---|---|---|

| Specific Rotation ([α]D) | The rotation of plane-polarized light by a solution of the compound at a specific concentration and path length. | degrees (°) |

| Concentration (c) | The concentration of the sample solution. | g/mL |

| Path Length (l) | The length of the polarimeter cell. | dm |

| Temperature (T) | The temperature at which the measurement is taken. | °C |

The enantiomeric excess (ee), a measure of the chiral purity, can be determined by comparing the measured specific rotation of a sample to the specific rotation of the pure enantiomer. A high enantiomeric excess is often a critical requirement for applications where only one enantiomer is biologically active or desired.

Synthetic Applications of S 1 Benzyl 5 Carboxy 2 Pyrrolidinone As a Chiral Building Block

Role in the Synthesis of Chiral Heterocyclic Compounds

The carboxylic acid moiety of (S)-1-Benzyl-5-carboxy-2-pyrrolidinone serves as a versatile handle for its conversion into other important classes of chiral heterocyclic compounds. A notable example is its use in the synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl)pyrrolidine derivatives. This transformation highlights the utility of the pyroglutamic acid framework as a scaffold for introducing new heterocyclic rings while retaining the original stereochemistry.

The synthesis begins with the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide (B1668358), (S)-1-benzylpyrrolidine-2-carbohydrazide. This key intermediate is then cyclized with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. This sequence allows for the construction of a 1,3,4-oxadiazole (B1194373) ring appended to the C5 position of the original pyrrolidinone core. The reaction has been shown to proceed with a variety of aromatic acids, affording a library of chiral oxadiazole derivatives. These compounds have been investigated for their potential biological activities, including antioxidant and antibacterial properties.

Table 1: Synthesis of Chiral 1,3,4-Oxadiazole Derivatives from (S)-1-Benzylpyrrolidine-2-carbohydrazide This table is generated based on data from a study on the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine (B122466) derivatives.

| Reacting Aromatic Acid | Resulting 5-Substituent on Oxadiazole Ring | Product Designation |

|---|---|---|

| Benzoic Acid | Phenyl | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-phenyl-1,3,4-oxadiazole |

| 4-Aminobenzoic acid | 4-Anilinyl | (S)-2-(5-(1-Benzylpyrrolidin-2-yl)-5-(4-anilinyl)-1,3,4-oxadiazole) |

| 4-Fluorobenzoic acid | 4-Fluorophenyl | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |

| 4-Chlorobenzoic acid | 4-Chlorophenyl | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |

| Pyridine-4-carboxylic acid | Pyridin-4-yl | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole |

Precursor for Bioactive Compounds and Natural Products (General Architectural Significance)

The pyrrolidinone ring, also known as a γ-lactam, is a privileged scaffold in medicinal chemistry and a core component of numerous biologically active molecules and natural products. beilstein-journals.orgfigshare.com This five-membered heterocyclic system is prevalent in pharmaceuticals due to its favorable properties, including metabolic stability and the ability to engage in hydrogen bonding interactions as both a donor (N-H) and acceptor (C=O). The defined, non-planar geometry of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high-affinity and selective binding to biological targets. nih.govbenthamdirect.com

This compound embodies this architectural significance. The (S)-stereocenter, derived from L-glutamic acid, is crucial for enantioselective interactions with chiral biomolecules like enzymes and receptors. mdpi.com The N-benzyl group not only protects the nitrogen atom during synthesis but can also be a key pharmacophoric element, participating in hydrophobic or π-stacking interactions within a receptor's binding site. nih.gov Thus, this building block provides a direct route to chiral molecules containing the 5-aryl-1-benzylpyrrolidinone framework, a motif found in compounds with potential pharmacological applications. mdpi.comnih.gov

The carboxylic acid group at the C5 position is the primary site for chemical modification, allowing the (S)-1-benzyl-2-pyrrolidinone core to be seamlessly integrated into larger and more complex molecular scaffolds. The most common strategy involves the formation of an amide bond, coupling the chiral pyrrolidinone unit to other fragments. This approach is widely used in the synthesis of potential therapeutic agents. nih.gov

For instance, research into inhibitors of autotaxin (ATX), an enzyme implicated in inflammatory conditions, has utilized pyroglutamic acid derivatives as the main scaffold. benthamdirect.com In these syntheses, the carboxylic group is coupled via an amide bond to various side chains, demonstrating how the core unit can be elaborated to target specific biological pathways. benthamdirect.com The stability and reactivity of the pyrrolidinone ring, combined with the ease of derivatization at the carboxylic acid, make it an ideal building block for constructing libraries of compounds for drug discovery programs. researchgate.net

While direct synthesis from this compound is not extensively documented, the pyrrolidinone scaffold is a key feature in biologically relevant chiral phosphonates. Phosphonates are important isosteres of phosphates and carboxylates and are found in a range of bioactive compounds. researchgate.net The synthesis of chiral pyrrolidine phosphonates, which can act as proline surrogates, is an area of significant interest. nih.gov

Methodologies for creating these structures often involve asymmetric synthesis to establish the stereocenters on the pyrrolidine ring. nih.gov The existence of natural products like 1,5-dihydroxy-2-oxopyrrolidinylphosphonic acid underscores the biological relevance of combining the pyrrolidinone core with a phosphonate (B1237965) group. mdpi.com Synthetic strategies toward chiral phosphonates often rely on asymmetric metal complex catalysis or organocatalysis to control the stereochemical outcome of C-P bond-forming reactions, such as the phospha-Mannich and phospha-Michael reactions. mdpi.comresearchgate.net The inherent chirality of pyroglutamic acid derivatives makes them attractive starting points for stereocontrolled syntheses of these complex phosphonate targets.

The rigid, chiral framework of (S)-1-benzyl-2-pyrrolidinone derivatives is an excellent starting point for the stereocontrolled synthesis of polycyclic nitrogen-containing alkaloids, such as indolizidines and pyrrolizidines. nih.govkib.ac.cn These bicyclic systems are found in numerous natural products with a wide array of biological activities.

One powerful strategy involves the intramolecular cyclization of N-benzyl pyrrolidine derivatives. For example, 1-benzyl-2-(nitromethylene)pyrrolidines have been shown to undergo intramolecular electrophilic aromatic substitution in the presence of a strong acid like triflic acid. figshare.comresearchgate.net This reaction involves the tethered benzyl (B1604629) ring attacking an electrophilic species formed on the pyrrolidine ring, leading to the formation of tricyclic iminium compounds such as 2,3-dihydro-1H-pyrrolo[1,2-b]isoquinolinium salts. figshare.comresearchgate.net This demonstrates how the N-benzyl group can be transformed from a simple protecting group into an active participant in the construction of a fused ring system.

Furthermore, (S)-pyroglutamic acid itself is a well-established precursor for the asymmetric synthesis of pyrrolizidine (B1209537) alkaloids. For instance, the natural product (+)-alexine and its stereoisomers have been synthesized stereoselectively starting from (S)-pyroglutamic acid, showcasing its utility in building complex, fused heterocyclic systems. nih.gov

Table 2: Examples of Polycyclic Systems Derived from Pyrrolidinone Precursors This table summarizes representative polycyclic structures that can be synthesized from (S)-pyroglutamic acid or its N-benzyl derivatives.

| Precursor Type | Reaction / Strategy | Resulting Polycyclic Core Structure | Reference Example |

|---|---|---|---|

| 1-Benzyl-2-(nitromethylene)pyrrolidine | Intramolecular Electrophilic Aromatic Substitution | Pyrrolo[1,2-b]isoquinolinium | Synthesis of tricyclic iminium salts |

| (S)-Pyroglutamic acid derivative | Multi-step synthesis involving cyclization | Pyrrolizidine | Total synthesis of (+)-Alexine |

Q & A

Q. How can the enantiomeric purity of (S)-1-Benzyl-5-carboxy-2-pyrrolidinone be experimentally validated?

Methodological Answer: Enantiomeric purity is critical for stereospecific applications. Utilize chiral HPLC with a cellulose-based chiral stationary phase (e.g., Chiralpak® IA or IB columns) and a mobile phase of hexane:isopropanol (85:15 v/v) with 0.1% trifluoroacetic acid. Compare retention times against the racemic mixture or (R)-enantiomer. Alternatively, polarimetry can quantify optical rotation ([α]D), calibrated against a reference standard. Cross-validate results with circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Q. What synthetic routes are recommended for introducing the benzyl group at the 1-position of pyrrolidinone derivatives?

Methodological Answer: The benzyl group can be introduced via nucleophilic substitution or reductive amination. For (S)-configured compounds, start with L-proline derivatives. For example:

- React (S)-5-carboxy-2-pyrrolidinone with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Use catalytic Pd/C or NaBH₄ for reductive amination if intermediates require amine protection. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) and confirm regioselectivity with ¹H NMR (δ 3.8–4.2 ppm for benzyl protons) .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to avoid light-induced racemization. For short-term use, refrigeration (2–8°C) with desiccant packs is acceptable. Avoid aqueous solutions unless buffered at pH 6–7, as the carboxy group may undergo hydrolysis under acidic/basic conditions. Always conduct stability tests via HPLC before long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. predicted NMR chemical shifts for the pyrrolidinone ring?

Methodological Answer: NMR shift deviations often arise from solvent polarity, temperature, or conformational dynamics. For this compound:

- Perform variable-temperature NMR (VT-NMR) to assess ring puckering effects.

- Compare experimental ¹³C NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level).

- Use deuterated DMSO as a solvent to stabilize hydrogen bonding with the carboxy group, reducing conformational ambiguity. Document solvent-specific reference values to align with literature data .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer: To enhance catalytic activity:

- Functionalize the carboxy group as an activated ester (e.g., pentafluorophenyl ester) to improve electrophilicity.

- Screen chiral ligands (e.g., BINOL derivatives) in Pd-catalyzed cross-couplings to amplify enantioselectivity.

- Employ kinetic resolution via lipase-mediated acylations (e.g., Candida antarctica lipase B) to isolate the (S)-enantiomer. Track enantiomeric excess (ee) using the chiral HPLC method above .

Q. How do researchers address contradictory bioactivity data in cell-based assays involving this compound?

Methodological Answer: Contradictions may arise from impurity profiles or assay conditions. Mitigate by:

- Purity validation: Ensure ≥98% purity via GC/HPLC and LC-MS to exclude byproducts (e.g., de-benzylated derivatives).

- Standardize assay protocols: Control cell passage number, serum batch, and incubation time. Pre-treat compound solutions with Chelex® resin to remove trace metal contaminants.

- Cross-validate results across orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.